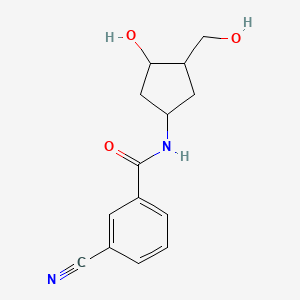

3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

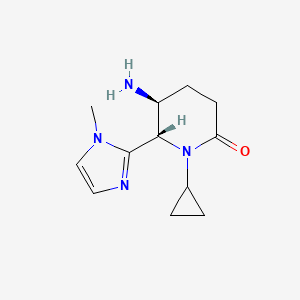

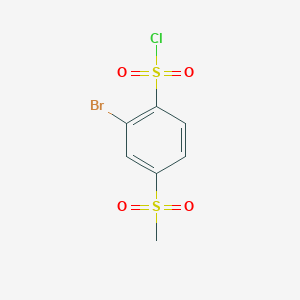

3-cyano-N-[(1R,3S,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with the molecular formula C14H16N2O3. It contains a total of 36 bonds, including 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds. It also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 nitrile (aromatic), and 2 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered cyclopentyl ring and a six-membered benzamide ring. The molecule also contains functional groups such as a secondary amide, a nitrile, and two hydroxyl groups .Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide and its derivatives have applications in catalysis and chemical reactions. For instance, certain benzamide derivatives demonstrate potential in selective hydrogenation processes. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in hydrogenating hydroxylated aromatic compounds, including phenol derivatives, to cyclohexanone under atmospheric pressure in aqueous media (Wang et al., 2011).

Synthesis of Chemical Compounds

Benzamide derivatives are crucial intermediates in synthesizing various chemical compounds. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions and displayed significant colorimetric sensing of fluoride anions. This exemplifies their utility in creating functional materials with specific sensing capabilities (Younes et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, benzamides serve as valuable intermediates for synthesizing various therapeutic agents. They are used in the treatment of disorders such as microbial infections, malaria, cancer, HIV, and more. One study discusses the synthesis, characterization, and antimicrobial study of ortho-amino substituted benzamide derivatives, highlighting their significance in medicinal chemistry (Ammaji et al., 2019).

Organic Synthesis Techniques

Benzamides, including those related to 3-cyano-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide, are pivotal in advanced organic synthesis techniques. For instance, the rhodium-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization efficiently synthesizes 3-hydroxyisoindolin-1-ones (Sharma et al., 2012).

Propiedades

IUPAC Name |

3-cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-7-9-2-1-3-10(4-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKYGOOHBWUNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2605797.png)

![N-(2-furylmethyl)-2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2605798.png)

![N-(2-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2605799.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2605801.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2605804.png)

![2-[(4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2605807.png)